N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide
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Overview
Description
N-(4-{1-[(4-CYANOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with an oxadiazole ring, and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{1-[(4-CYANOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the benzodiazole ring through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The oxadiazole ring can be synthesized via the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The choice of solvents, catalysts, and reaction temperatures are critical factors that influence the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{1-[(4-CYANOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and cyanating agents such as sodium cyanide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include various substituted benzodiazole and oxadiazole derivatives, which can exhibit unique chemical and physical properties .
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(4-{1-[(4-CYANOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyano group and the heterocyclic rings contributes to its ability to form stable complexes with biological macromolecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-(4-CYANOPHENYL)METHYLACETAMIDE: Shares the cyano group and phenyl ring but lacks the benzodiazole and oxadiazole rings.
BENZODIAZOLE DERIVATIVES: Compounds with similar benzodiazole structures but different substituents.
OXADIAZOLE DERIVATIVES: Compounds containing the oxadiazole ring with various functional groups.
Uniqueness
N-(4-{1-[(4-CYANOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE is unique due to its combination of benzodiazole and oxadiazole rings, along with the cyano group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H14N6O2 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[4-[1-[(4-cyanophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H14N6O2/c1-12(26)21-18-17(23-27-24-18)19-22-15-4-2-3-5-16(15)25(19)11-14-8-6-13(10-20)7-9-14/h2-9H,11H2,1H3,(H,21,24,26) |
InChI Key |
ZBENILHHARJIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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